REACTION_CXSMILES
|
Br[CH2:2][C:3]1[CH:8]=[CH:7][C:6]([C:9](=[O:18])[C:10]([C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=2)=[O:11])=[CH:5][CH:4]=1.[NH:19]1[CH2:24][CH2:23][CH:22]([N:25]2[C:29]3[CH:30]=[CH:31][CH:32]=[CH:33][C:28]=3[NH:27][C:26]2=[O:34])[CH2:21][CH2:20]1.CCN(C(C)C)C(C)C>C1COCC1.CO>[O:34]=[C:26]1[N:25]([CH:22]2[CH2:21][CH2:20][N:19]([CH2:2][C:3]3[CH:8]=[CH:7][C:6]([C:9](=[O:18])[C:10]([C:12]4[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=4)=[O:11])=[CH:5][CH:4]=3)[CH2:24][CH2:23]2)[C:29]2[CH:30]=[CH:31][CH:32]=[CH:33][C:28]=2[NH:27]1 |f:3.4|
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Name
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|
Quantity
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6.06 g
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Type
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reactant
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Smiles
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BrCC1=CC=C(C=C1)C(C(=O)C1=CC=CC=C1)=O
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Name
|
|
Quantity
|
4.56 g
|
Type
|
reactant
|
Smiles
|
N1CCC(CC1)N1C(NC2=C1C=CC=C2)=O
|
Name
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|
Quantity
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20 g
|
Type
|
reactant
|
Smiles
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CCN(C(C)C)C(C)C
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Name
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TEA
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Quantity
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50 mg
|
Type
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reactant
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Smiles
|
|
Name
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THF MeOH
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Quantity
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300 mL
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Type
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solvent
|
Smiles
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C1CCOC1.CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
|
After this time, the resin (PS-DIEA) was filtered
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Type
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WASH
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Details
|
washed with MeOH (2×100 mL)
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Type
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CONCENTRATION
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Details
|
The combined solution was concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
O=C1NC2=C(N1C1CCN(CC1)CC1=CC=C(C=C1)C(C(=O)C1=CC=CC=C1)=O)C=CC=C2
|
Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |